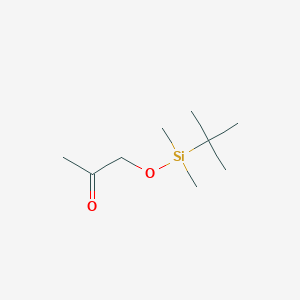

1-(叔丁基二甲基甲硅烷基氧基)-2-丙酮

描述

The compound 1-(tert-Butyldimethylsilyloxy)-2-propanone is a silyl ether derivative that is used in organic synthesis as a protective group for hydroxyl functionalities. This compound is part of a broader class of silyl ethers that are commonly employed in the protection of alcohols due to their stability under a variety of conditions and their ability to be removed selectively when desired .

Synthesis Analysis

The synthesis of related silyloxy compounds often involves the use of tert-butyldimethylsilyl groups to protect hydroxyl groups. For instance, optically active cyclohexenone derivatives have been synthesized using a Ti(II)-mediated intramolecular nucleophilic acyl substitution reaction and a FeCl3-mediated ring expansion reaction, starting from ethyl 3-(tert-butyldimethylsiloxy)-5-hexenoate . Similarly, 1,8-di-tert-butyldimethylsilyloxybicyclo[2.2.2]oct-5-en-2-ones undergo base-promoted acyloin rearrangement, retaining the silyloxy protecting groups . These methods demonstrate the versatility of tert-butyldimethylsilyloxy groups in complex organic syntheses.

Molecular Structure Analysis

The molecular structure of silyl ether derivatives like 1-(tert-Butyldimethylsilyloxy)-2-propanone is characterized by the presence of a silicon atom bonded to two methyl groups, a tert-butyl group, and an oxygen atom that is part of the protected alcohol functionality. The stability of these compounds can be attributed to the bulky tert-butyl group, which provides steric protection and enhances the hydrolytic stability of the silyl ether bond .

Chemical Reactions Analysis

Silyl ethers, including those with tert-butyldimethylsilyloxy groups, participate in various chemical reactions. They can undergo cycloadditions, as seen in the [4 + 2] cycloaddition of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate . Additionally, they can be involved in replacement reactions, such as the synthesis of 3-(S)-[(tert-butyldiphenylsilyl)oxy]-2-butanone from (S)-(-)-ethyl lactate . The tert-butyldimethylsilyloxy group can also be retained during rearrangements, as demonstrated in the synthesis of 1,8-disilyloxybicyclo[3.2.1]oct-3-en-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(tert-Butyldimethylsilyloxy)-2-propanone and related compounds are influenced by the presence of the silyl ether group. These compounds are generally stable in water and alcohol bases, resistant to hydrogenolysis, and can withstand mild chemical reduction . The tert-butyl group contributes to the steric bulk, which can affect the solubility and reactivity of these compounds. The silyl group can be removed under acidic or fluoride ion conditions, as seen in the fluoride-induced chemiluminescence from tert-butyldimethylsilyloxy-substituted dioxetanes .

科学研究应用

有机化合物的合成

1-(叔丁基二甲基甲硅烷基氧基)-2-丙酮参与各种有机化合物的合成。例如,它用于合成 3,3-二烷氧基-2-三烷基甲硅烷基氧基丙烯,其中 1,1-二烷氧基-2-丙酮的硅烷基化导致 2-三烷基甲硅烷基氧基丙烯醛缩醛 (Keiko 等人,2003 年)。另一个例子是它在创建乙基 1-O-叔丁基二甲基甲硅烷基-2,3-O-异丙基亚甲基-5-[(2'S)-四氢吡喃-2-氧基]-d-甘油-α-d-甘露-庚呋喃酸酯(亨利反应的产物)中的作用 (Soengas 等人,2008 年)。

化学发光研究

该化合物在化学发光研究中发挥作用。已经制备了带有叔丁基二甲基甲硅烷基氧基芳基基团的热稳定 1,2-二氧杂环烷,它们与氟离子反应产生化学发光 (Schaap 等人,1987 年)。

对亚烷基卡宾反应的研究

它用于涉及亚烷基卡宾的研究。研究了由 1,4-二(叔丁基二甲基甲硅烷基氧基)-3-苄氧基丁烷-2-酮产生的卡宾插入其苄基位置的反应 (Hobley 等人,2003 年)。

表面化学与催化

该化合物在表面化学中很重要,例如研究金属表面上相关化合物的热化学及其转化途径 (Zhao 等人,2010 年)。

对分子组织的影响

已对其衍生物对水分子组织的影响进行了研究,这是理解疏水和亲水相互作用的关键领域 (Miki 等人,2005 年)。

作用机制

Target of Action

It is known that this compound is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Mode of Action

The mode of action of 1-(tert-Butyldimethylsilyloxy)-2-propanone involves its interaction with its targets through nucleophilic substitution, hydrolysis, and silicon etherification reactions . This compound is used as an important reagent in the total synthesis of various bioactive compounds .

Biochemical Pathways

It is involved in the preparation of key intermediates in the synthesis of various compounds .

Pharmacokinetics

The tert-butyldimethylsilyloxy group is known to be more hydrolytically stable compared to trimethylsilyl ethers, which may influence its bioavailability .

Result of Action

The result of the action of 1-(tert-Butyldimethylsilyloxy)-2-propanone is the production of various bioactive compounds. For instance, it has been used as a reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .

Action Environment

The action, efficacy, and stability of 1-(tert-Butyldimethylsilyloxy)-2-propanone can be influenced by various environmental factors. For instance, the reaction of this compound with its targets is catalyzed by DMF (Dimethylformamide) . Furthermore, the tert-butyldimethylsilyloxy group is stable to aqueous base but may be converted back to the alcohols under acidic conditions .

属性

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]oxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYDYTSJUGPFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399591 | |

| Record name | 1-(tert-Butyldimethylsilyloxy)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74685-00-0 | |

| Record name | 1-(tert-Butyldimethylsilyloxy)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

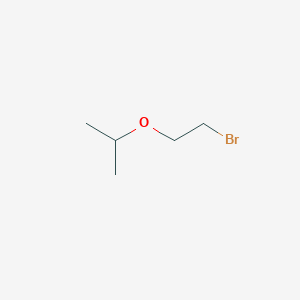

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)